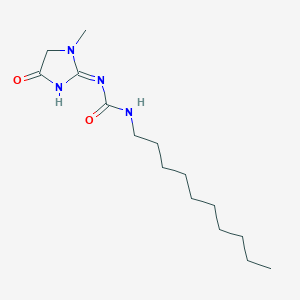
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a decyl chain and an imidazolidinone moiety, suggests potential biological activity and industrial utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a decyl isocyanate with a suitable imidazolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under an inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of raw materials, precise control of reaction parameters, and thorough quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield different reduced forms of the compound.
Substitution: The decyl chain or the imidazolidinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield decyl urea oxides, while substitution reactions could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals, materials, and agricultural products.
Wirkmechanismus
The mechanism of action of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea include other urea derivatives and imidazolidinone-containing compounds. Examples might include:
- N,N’-diethylurea
- 1,3-dimethylurea
- Imidazolidinone derivatives with different alkyl chains
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long decyl chain with an imidazolidinone moiety. This combination may confer unique properties, such as enhanced lipophilicity, specific biological activity, or distinct chemical reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H28N4O2 |
|---|---|
Molekulargewicht |
296.41 g/mol |
IUPAC-Name |
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C15H28N4O2/c1-3-4-5-6-7-8-9-10-11-16-15(21)18-14-17-13(20)12-19(14)2/h3-12H2,1-2H3,(H2,16,17,18,20,21) |
InChI-Schlüssel |
HCHXVPPQZLSWLS-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCNC(=O)/N=C/1\NC(=O)CN1C |
Kanonische SMILES |
CCCCCCCCCCNC(=O)N=C1NC(=O)CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
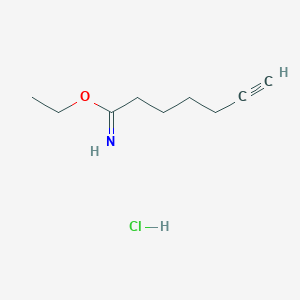
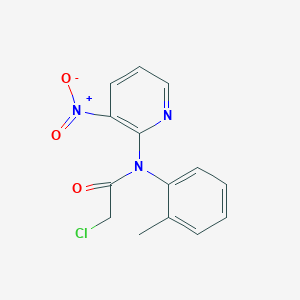
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
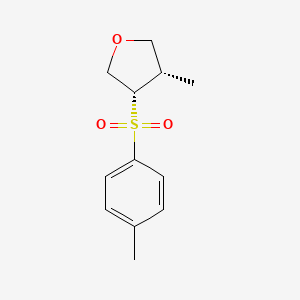
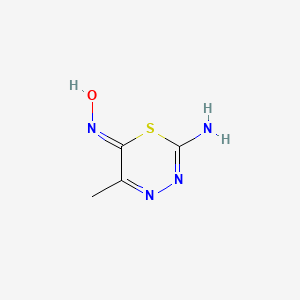
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
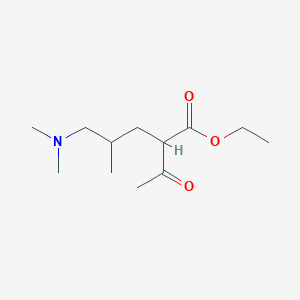
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
